molecular formula C16H17Cl2NO3S B11482842 N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide

N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B11482842
M. Wt: 374.3 g/mol
InChI Key: DIBRMWXESRJKNC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes both chlorinated aromatic rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structures. One common method involves the chlorination of phenyl rings followed by sulfonation and subsequent ethoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can remove oxygen atoms or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like nitro or amino groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity. The chlorinated aromatic rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
  • N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

374.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO3S/c1-4-22-15-7-8-16(11(3)10(15)2)23(20,21)19-14-9-12(17)5-6-13(14)18/h5-9,19H,4H2,1-3H3

InChI Key

DIBRMWXESRJKNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C)C

Origin of Product

United States

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